N-Butyl-6-chloro-N-methyl-2-pyridinamine
Overview
Description
“N-Butyl-6-chloro-N-methyl-2-pyridinamine” is a chemical compound with the molecular formula C10H15ClN2 . It is also known by other names such as “N-BUTYL-6-CHLORO-N-METHYLPYRIDIN-2-AMINE” and "2-Pyridinamine, N-butyl-6-chloro-N-methyl-" .
Molecular Structure Analysis
The molecular weight of “N-Butyl-6-chloro-N-methyl-2-pyridinamine” is 198.69 . The exact molecular structure can be found in various chemical databases .Physical And Chemical Properties Analysis
“N-Butyl-6-chloro-N-methyl-2-pyridinamine” has a molecular weight of 198.69 . More detailed physical and chemical properties can be found in various chemical databases .Scientific Research Applications
- Application : Indole derivatives, which are structurally similar to pyridinamines, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activities .
- Results : The results of these studies have shown that indole derivatives can bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
- Application : N-butyl-N-methylpyrrolidinium hydroxide, a compound similar to N-Butyl-6-chloro-N-methyl-2-pyridinamine, has been found to rapidly dissolve up to 20 wt% Avicel® cellulose at 25 C in aqueous solution (50 wt% water), making it the first pyrrolidinium-based salt capable of dissolving cellulose .
- Methods of Application : This compound is typically synthesized in a laboratory setting and then used as a solvent for cellulose processing .
- Results : The results of these studies have shown that N-butyl-N-methylpyrrolidinium hydroxide is a promising new solvent for cellulose processing .
Scientific Field: Pharmacology
Scientific Field: Green Chemistry
properties
IUPAC Name |
N-butyl-6-chloro-N-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-3-4-8-13(2)10-7-5-6-9(11)12-10/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZJLWWAYDCWQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-6-chloro-N-methyl-2-pyridinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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